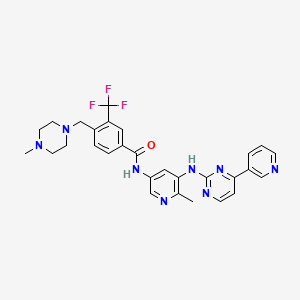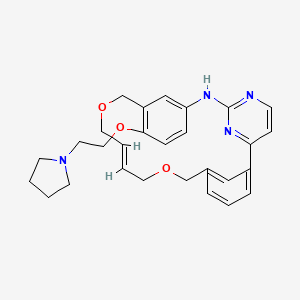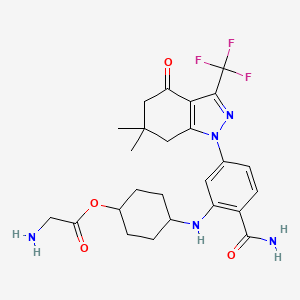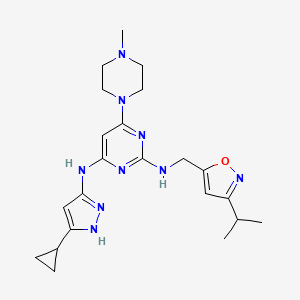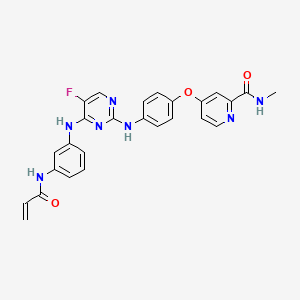![molecular formula C21H18N4O4S B612030 Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1276110-06-5](/img/structure/B612030.png)
Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as HS-173, has the molecular formula C21H18N4O4S . It is an imidazo[1,2-a]pyridine derivative, which is a class of compounds known for their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring . Attached to this core are a phenylsulfonamido group and an ethyl ester group .Applications De Recherche Scientifique
Pancreatic Cancer Treatment
HS-173 has been identified as a potent inhibitor of PI3K, a protein that plays a significant role in cancer cell growth and survival. In pancreatic cancer, HS-173 has shown to suppress epithelial-mesenchymal transition (EMT) and metastasis, which are critical processes in cancer progression . It inhibits the growth of pancreatic cancer cells in a dose- and time-dependent manner and has the potential to improve the efficacy of radiotherapy by inhibiting DNA damage-repair pathways .
Anticancer Activity in Various Cancer Cell Lines
The compound has been evaluated for its anticancer properties across different cancer cell lines, including breast, lung, and prostate cancer. It has shown promising results in inhibiting the proliferation of these cancer cells, suggesting a broad spectrum of potential therapeutic applications .
Radiosensitization
HS-173 may act as a radiosensitizer, enhancing the effects of radiotherapy in cancer treatment. By inhibiting DNA repair pathways, it can potentially make cancer cells more susceptible to the damage caused by radiation .
Anti-Metastatic Effects
The compound has demonstrated significant anti-metastatic effects in preclinical models, particularly in inhibiting the spread of primary tumors to organs like the liver and lungs. This suggests its potential use in preventing cancer metastasis .
Hepatic Fibrosis Treatment
HS-173 exhibits anti-fibrolytic activity, which can be beneficial in treating hepatic fibrosis. It diminishes the expression of profibrotic mediators and reduces the severity of hepatic damage in animal models of induced fibrosis .
Cell Cycle Arrest and Apoptosis Induction
In hepatic stellate cells, HS-173 induces cell cycle arrest at the G2/M phase and triggers apoptosis. This is evidenced by morphological changes, activation of caspase-3, reduction in Bcl-2 levels, and loss of mitochondrial transmembrane potential .
Inhibition of PI3K/AKT/mTOR Signaling Pathway
HS-173’s ability to block the PI3K/AKT/mTOR signaling pathway is crucial since this pathway is often dysregulated in various cancers. By targeting this pathway, HS-173 can reduce tumor growth and proliferation .
Potential Use in Combination Therapies
Given its mechanism of action, HS-173 could be used in combination with other therapeutic agents to enhance the overall treatment efficacy, particularly in cancers where the PI3K/AKT/mTOR pathway is a key driver of disease progression .
Safety and Hazards
Safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Propriétés
IUPAC Name |
ethyl 6-[5-(benzenesulfonamido)pyridin-3-yl]imidazo[1,2-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-2-29-21(26)19-13-23-20-9-8-15(14-25(19)20)16-10-17(12-22-11-16)24-30(27,28)18-6-4-3-5-7-18/h3-14,24H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKOTFCHZNXZMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1276110-06-5 |
Source


|
| Record name | HS-173 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276110065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HS-173 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2758X982JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: HS-173 is a potent and selective inhibitor of the Phosphoinositide 3-Kinase alpha (PI3Kα) subtype. [, , ]
A: HS-173 inhibits PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently activated in various cancers. [, , , ] This inhibition leads to downstream suppression of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor angiogenesis (formation of new blood vessels that supply tumors). [, , , , ] Additionally, HS-173 has been shown to enhance the sensitivity of cancer cells to radiation therapy by attenuating DNA damage repair mechanisms. [, ]
A: Research suggests that HS-173 can also impact the TGF-β/Smad signaling pathway, which is involved in epithelial-mesenchymal transition (EMT), a process that contributes to cancer cell invasion and metastasis. [] Furthermore, HS-173 has been shown to interact with the p38-mitogen-activated protein kinase (MAPK) pathway. []
ANone: This information is not explicitly provided in the provided research abstracts. A full structural characterization, including spectroscopic data, would require consulting the primary research publications or chemical databases.
A: While the provided abstracts don't offer detailed SAR studies, one study synthesized a series of 2-aminobenzothiazole derivatives as potential PI3Kα inhibitors. [] This suggests that structural modifications to the HS-173 scaffold are being investigated to improve potency, selectivity, or other pharmacological properties.
A: HS-173 has demonstrated promising anticancer activity in preclinical models of various cancers, including pancreatic cancer, breast cancer, non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and gastric cancer. [, , , , , , , ]
A: Yes, preclinical studies have investigated the in vivo efficacy of HS-173 using human tumor xenograft models in mice. [, , ] These studies have demonstrated that HS-173 can inhibit tumor growth and metastasis in vivo, supporting its potential as an anticancer therapeutic.
A: Research indicates that overexpression of the multidrug efflux transporters ABCB1 and ABCG2 can lead to resistance to HS-173. [] These transporters are known to pump drugs out of cells, reducing their intracellular concentration and effectiveness.
A: Studies have suggested that the Ras-MEK-ERK pathway might play a role in resistance to PI3K inhibitors like HS-173 in some cancer cells, potentially by compensating for PI3K inhibition. []
A: Yes, studies have indicated that HS-173 can promote tumor vessel normalization, improving the structure and function of blood vessels within the tumor microenvironment. [, ] This normalization has the potential to enhance drug delivery to tumor cells and improve the efficacy of chemotherapy.
A: Common techniques used in the research include cell viability assays (MTT, resazurin, trypan blue exclusion), flow cytometry for cell cycle and apoptosis analysis, Western blotting for protein expression and phosphorylation, immunohistochemistry, immunofluorescence, transmission electron microscopy, Doppler ultrasound, and small animal live imaging. [, , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


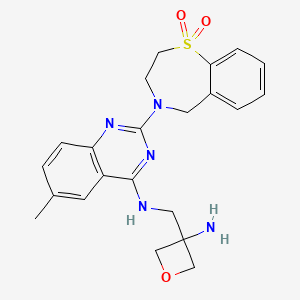


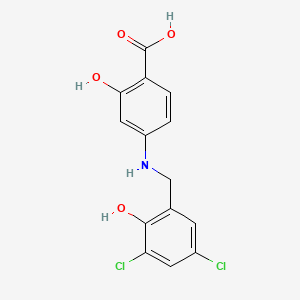
![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)
